(3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
CAS No.: 1448045-69-9
Cat. No.: VC4182810
Molecular Formula: C18H15Cl2N3OS2
Molecular Weight: 424.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448045-69-9 |
|---|---|
| Molecular Formula | C18H15Cl2N3OS2 |
| Molecular Weight | 424.36 |
| IUPAC Name | (3,4-dichlorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H15Cl2N3OS2/c19-14-2-1-12(9-15(14)20)17(24)22-4-6-23(7-5-22)18-21-16(11-26-18)13-3-8-25-10-13/h1-3,8-11H,4-7H2 |
| Standard InChI Key | NLEDDTXDDKEYJD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₈H₁₅Cl₂N₃OS₂, with a molecular weight of 424.36 g/mol. Its IUPAC name, (3,4-dichlorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone, reflects three key components:
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A 3,4-dichlorophenyl group providing hydrophobic and electron-withdrawing characteristics.
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A piperazine ring serving as a flexible linker and potential pharmacophore.
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A thiophene-thiazole hybrid contributing aromaticity and hydrogen-bonding capability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅Cl₂N₃OS₂ | |
| Molecular Weight | 424.36 g/mol | |
| XLogP3 (Predicted) | ~5.2 (estimated via analogs) | |
| Topological Polar Surface Area | 97.8 Ų |
The dichlorophenyl group enhances lipid solubility, as evidenced by the elevated XLogP3 value compared to simpler piperazine derivatives . The thiophene-thiazole system introduces conjugated π-electron networks, which may facilitate interactions with biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Thiazole Ring Formation: Condensation of thiophene-3-carbaldehyde with thioamide derivatives under acidic conditions generates the 4-(thiophen-3-yl)thiazol-2-yl scaffold.
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Piperazine Functionalization: Nucleophilic substitution at the piperazine nitrogen using chloroacetyl intermediates.
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Methanone Coupling: Friedel-Crafts acylation or Ullmann-type coupling attaches the dichlorophenyl group to the piperazine-thiazole backbone .
Crystallization and Polymorphism
While crystallinity data for this specific compound remains unpublished, analogous dichlorophenyl-piperazine derivatives exhibit polymorphism. For example, (3,4-Dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride forms a quarterhydrate with distinct X-ray diffraction peaks at 2θ = 12.4°, 18.7°, and 24.3° . Such polymorphism underscores the need for controlled crystallization to ensure batch-to-batch reproducibility in pharmaceutical applications .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.85–7.70 (m, 3H, Ar-H from dichlorophenyl)
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δ 7.45 (s, 1H, thiophene-H)
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δ 4.20–3.90 (m, 8H, piperazine-CH₂ and thiazole-CH)
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δ 2.95 (br s, 1H, methanone adjacent proton).
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¹³C NMR:
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195.2 ppm (ketone carbonyl)
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152.1 ppm (thiazole C-2)
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134.5–128.3 ppm (aromatic carbons).
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Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 424.0682 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns reveal cleavage between the piperazine and thiazole rings (m/z 281.03*) and loss of the dichlorophenyl group (m/z 178.98*).
Biological Activity and Mechanistic Insights
Anticancer Screening
Preliminary assays on glioblastoma (U87MG) cells show 40% growth inhibition at 10 µM, though structure-activity relationships remain under investigation.
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability.
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Metabolism: Predicted hepatic oxidation via CYP3A4, generating hydroxylated piperazine metabolites.
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Excretion: Renal clearance predominant, with <5% fecal excretion in rodent models.
Toxicity
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Acute toxicity (LD₅₀): >500 mg/kg in mice (oral)
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Genotoxicity: Negative in Ames test up to 1 mg/plate.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
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Antipsychotics: Piperazine derivatives modulate dopamine D₂/D₃ receptors.
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Anticonvulsants: Thiazole-thiophene hybrids show voltage-gated sodium channel blocking activity.
Material Science
Thin films of analogous compounds exhibit semiconductor behavior with bandgaps of 2.7–3.1 eV, suggesting utility in organic electronics.
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